molecular formula C14H10ClN3OS B4619630 N-(2-chlorophenyl)-2-[(3-cyano-2-pyridinyl)thio]acetamide

N-(2-chlorophenyl)-2-[(3-cyano-2-pyridinyl)thio]acetamide

Cat. No.: B4619630
M. Wt: 303.8 g/mol
InChI Key: VHOLTXZOUNKDPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chlorophenyl)-2-[(3-cyano-2-pyridinyl)thio]acetamide is a useful research compound. Its molecular formula is C14H10ClN3OS and its molecular weight is 303.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 303.0233108 g/mol and the complexity rating of the compound is 384. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Insecticidal Activity

  • Synthesis and Insecticidal Activity : A study by Abdel-Raheem et al. (2021) focused on synthesizing compounds including N-(4-chlorophenyl)-2-[(3-cyano-4,6-distyrylpyridin-2-yl)thio]acetamide and testing their insecticidal activity against cowpea aphid, Aphis craccivora Koch. The synthesized compounds showed higher insecticidal activity than a reference insecticide after 24 hours of treatment (Abdel-Raheem et al., 2021).

Antimicrobial Applications

  • Antimicrobial Evaluation : Mekky and Sanad (2019) reported the synthesis and antimicrobial evaluation of novel thiohydrazonates and pyrazolo[3,4-b]pyridines, including pyridine-2(1H)-thione derivatives. The study indicated significant inhibitory activity against various bacterial strains (Mekky & Sanad, 2019).

Spectroscopic and Quantum Mechanical Studies

  • Spectroscopic Analysis : A 2020 study by Mary et al. included spectroscopic and quantum mechanical studies of bioactive benzothiazolinone acetamide analogs, involving compounds like N-(4-chlorophenyl)-2-[6-(benzoyl)-2-benzothiazolinone-3-yl]acetamide. The study also examined these compounds for their potential in dye-sensitized solar cells and as non-linear optical (NLO) materials (Mary et al., 2020).

Properties

IUPAC Name

N-(2-chlorophenyl)-2-(3-cyanopyridin-2-yl)sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClN3OS/c15-11-5-1-2-6-12(11)18-13(19)9-20-14-10(8-16)4-3-7-17-14/h1-7H,9H2,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHOLTXZOUNKDPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CSC2=C(C=CC=N2)C#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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